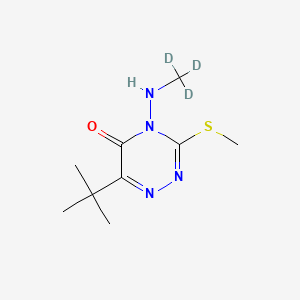
N-Methyl Metribuzin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Metribuzin-d3 is a deuterium-labeled analogue of N-Methyl Metribuzin, which is itself an analogue of the herbicide Metribuzin. This compound is primarily used as a reference substance in scientific research, particularly in the study of drug impurities and reagents . The molecular formula of this compound is C9H13D3N4OS, and it has a molecular weight of 231.33 g/mol .
Méthodes De Préparation
The preparation of N-Methyl Metribuzin-d3 involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5 . The addition of lithium ions enhances the selectivity of the reaction, leading to a higher yield of the desired product with minimal impurities .
Analyse Des Réactions Chimiques
N-Methyl Metribuzin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Applications De Recherche Scientifique
N-Methyl Metribuzin-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl Metribuzin-d3 is similar to that of Metribuzin. It inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause cellular damage and ultimately result in the death of the target plants . The molecular targets include the D1 protein of the photosystem II complex .
Comparaison Avec Des Composés Similaires
N-Methyl Metribuzin-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Similar compounds include:
Metribuzin: The parent compound, widely used as a herbicide.
Tribenuron Methyl: Another herbicide with a different mode of action, inhibiting acetolactate synthase.
Diketo-Metribuzin: A major metabolite of metribuzin, used in environmental studies.
This compound stands out due to its enhanced stability and specificity in analytical applications .
Propriétés
Formule moléculaire |
C9H16N4OS |
|---|---|
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |
Clé InChI |
JBFWXRSTOLHNFZ-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















